molecular formula C11H10N2O B12885135 3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile CAS No. 61309-77-1

3-(2-Methyl-1,3-benzoxazol-5-yl)propanenitrile

Cat. No.: B12885135
CAS No.: 61309-77-1
M. Wt: 186.21 g/mol
InChI Key: MNTXJNVBNRTFQO-UHFFFAOYSA-N
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Description

3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile is a chemical compound that belongs to the class of benzoxazole derivatives. . The compound features a benzoxazole ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms, and a propanenitrile group, which is a three-carbon chain terminating in a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-phenylacetamides catalyzed by palladium acetate (Pd(OAc)2) in the presence of potassium persulfate (K2S2O8) and trifluoromethanesulfonic acid (TfOH) . This method provides a facile procedure to prepare benzoxazoles with available substrates.

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Amino derivatives of the propanenitrile group.

    Substitution: Various substituted benzoxazole derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile involves its interaction with specific molecular targets and pathways. For example, benzoxazole derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects . The compound may interact with cellular proteins, affecting signal transduction pathways and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 2-methylbenzoxazole
  • 5-methylbenzoxazole
  • 2-phenylbenzoxazole

Uniqueness

3-(2-methylbenzo[d]oxazol-5-yl)propanenitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzoxazole derivatives . Its propanenitrile group also provides additional functionalization possibilities, making it a versatile compound for various applications.

Properties

CAS No.

61309-77-1

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(2-methyl-1,3-benzoxazol-5-yl)propanenitrile

InChI

InChI=1S/C11H10N2O/c1-8-13-10-7-9(3-2-6-12)4-5-11(10)14-8/h4-5,7H,2-3H2,1H3

InChI Key

MNTXJNVBNRTFQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)CCC#N

Origin of Product

United States

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